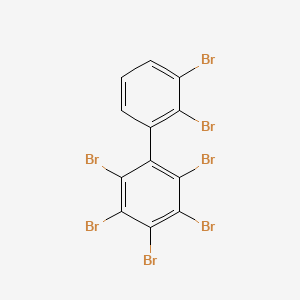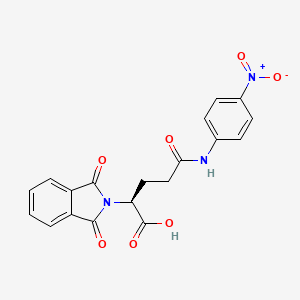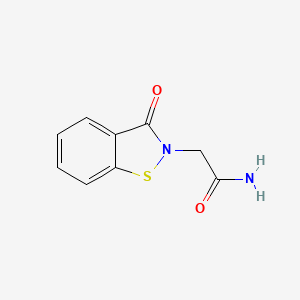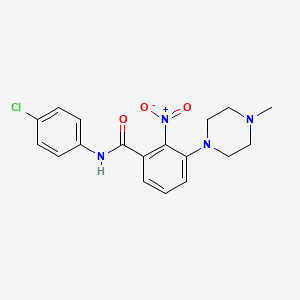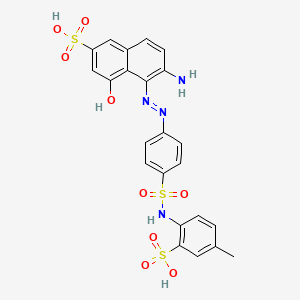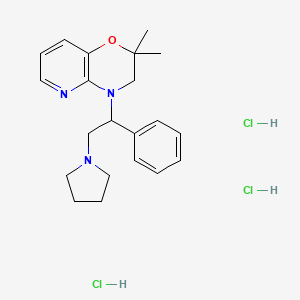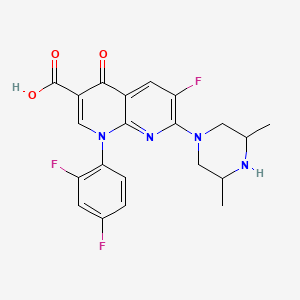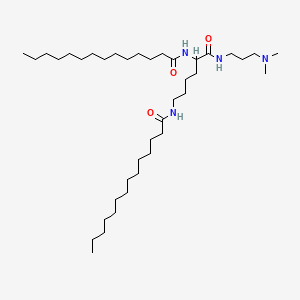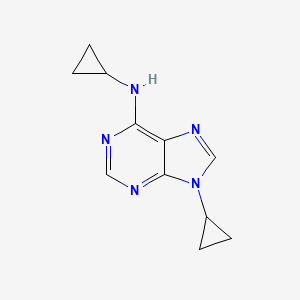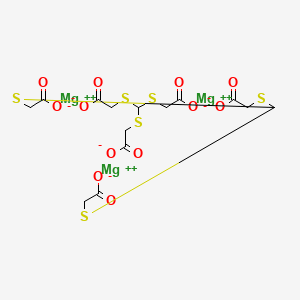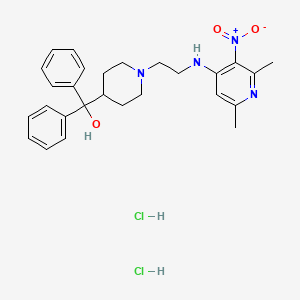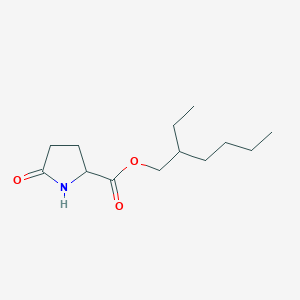
2-Ethylhexyl 2-pyrrolidone-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-pyrrolidone-5-carboxylate is a chemical compound that belongs to the class of pyrrolidone derivatives. It is known for its unique chemical structure, which includes a pyrrolidone ring and an ethylhexyl ester group. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate typically involves the esterification of 2-pyrrolidone-5-carboxylic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-pyrrolidone-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidone derivatives.
Scientific Research Applications
2-Ethylhexyl 2-pyrrolidone-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solubility and chemical stability.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone-5-carboxylic acid: A precursor in the synthesis of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate.
N-Methyl-2-pyrrolidone: A solvent with similar chemical properties but different applications.
Ethyl 2-pyrrolidone-5-carboxylate: Another ester derivative with comparable reactivity.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring high chemical stability and compatibility with various solvents and polymers.
Properties
CAS No. |
286856-84-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-ethylhexyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)9-17-13(16)11-7-8-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
YEMWTVRIHVDMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


